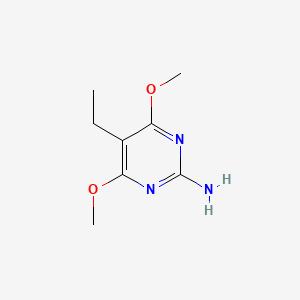![molecular formula C7H5F3N4 B13094243 6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine typically involves the reaction of heterocyclic amines with electrophiles. A convenient two-step one-pot method has been developed, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This method provides moderate to high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of imidazo[1,2-b]pyridazine derivatives .
科学的研究の応用
6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine has several scientific research applications:
作用機序
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine involves its interaction with molecular targets such as kinases. For example, it has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations . This inhibition affects cell growth, differentiation, and apoptosis pathways, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Imidazo[1,2-b]pyridazines: Other derivatives of this class have different substituents at various positions, affecting their biological activities and chemical properties.
Uniqueness
6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering potential advantages over similar compounds in terms of potency and selectivity .
特性
分子式 |
C7H5F3N4 |
|---|---|
分子量 |
202.14 g/mol |
IUPAC名 |
6-(trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-6-12-3-5(11)14(6)13-4/h1-3H,11H2 |
InChIキー |
CDEYXHKAGLNLHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2N=C1C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)

![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)



![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)




